6-bromo-3-(2-nitroethenyl)-1H-indole
Description
6-Bromo-3-(2-nitroethenyl)-1H-indole is a brominated indole derivative featuring a nitroethenyl (-CH=CH-NO₂) substituent at the 3-position. The bromine atom at the 6-position and the conjugated nitroethenyl group at the 3-position confer unique electronic and steric characteristics, influencing reactivity, stability, and biological activity.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
6-bromo-3-(2-nitroethenyl)-1H-indole |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H |
InChI Key |
UVNXVMQPLCESSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-bromoindole with nitroethylene. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The nitrovinyl group is introduced through a Michael addition reaction, where the nitroethylene acts as the Michael acceptor.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-3-(2-nitrovinyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-nitrovinyl)-1H-indole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Reduction: 6-Bromo-3-(2-aminoethyl)-1H-indole.
Substitution: Various 6-substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives, potentially leading to ring-cleaved products.
Scientific Research Applications
6-Bromo-3-(2-nitrovinyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-nitrovinyl)-1H-indole largely depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The bromine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₁₀H₇BrN₂O₂.
Key Observations:
- Electronic Effects : The nitroethenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at the indole ring compared to methyl (electron-donating, ) or methoxy (moderately electron-donating, ) groups.
- Conjugation: The nitroethenyl group’s conjugation with the indole ring may increase stability and resonance compared to non-conjugated nitroethyl () or aliphatic substituents.
- Biological Activity : Triazole-containing analogues (e.g., 9c) exhibit cytotoxicity (IC₅₀ < 10 μM) due to interactions with cellular targets like histone deacetylases (HDACs) , suggesting that the nitroethenyl group might similarly modulate bioactivity through redox or electrophilic mechanisms.
Key Observations:
- The nitroethenyl group may be introduced via condensation reactions, whereas triazole () or ethynyl () groups require transition metal catalysis.
- Yields for nitro-containing compounds are unreported in the evidence, but nitro groups often pose challenges due to oxidative degradation.
Stability and Reactivity
- Nitro Group Stability : Nitroethenyl is prone to reduction under acidic or reductive conditions, unlike stable methyl or methoxy groups.
- Thermal Degradation: Bromine and nitro groups may synergistically increase thermal instability compared to non-halogenated indoles.
Biological Activity
6-Bromo-3-(2-nitroethenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this indole derivative, drawing on recent research findings and case studies.
- Molecular Formula : C12H10BrN2O2
- Molecular Weight : 292.12 g/mol
- IUPAC Name : this compound
The compound features a bromine atom at the 6-position and a nitroethenyl group at the 3-position of the indole ring, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, derivatives based on bromoindole structures have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of a nitroethenyl moiety enhances the compound's ability to penetrate bacterial membranes and interact with essential cellular targets.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit bacterial cystathionine γ-synthase (bCSE), leading to increased sensitivity to antibiotics. This suggests a role in potentiating existing antimicrobial therapies .
- Disruption of Biofilm Formation : Similar compounds have demonstrated the ability to disrupt biofilm formation, which is critical in chronic infections where bacteria are protected from conventional treatments .
Case Studies
- Antibacterial Efficacy :
- Mechanistic Insights :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H10BrN2O2 |
| Molecular Weight | 292.12 g/mol |
| Antimicrobial Activity | Effective against S. aureus, P. aeruginosa |
| Mechanism of Action | Inhibition of bCSE, oxidative stress induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
